Cyclohexyl(pyrrolidin-1-yl)methanone
Description
Cyclohexyl(pyrrolidin-1-yl)methanone is a ketone derivative featuring a cyclohexyl group bonded to a pyrrolidine ring via a carbonyl bridge. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis often involves coupling reactions between cyclohexanecarbonyl chloride and pyrrolidine derivatives under basic conditions . Derivatives of this compound, such as those with hydroxyl or aromatic substitutions, have been explored for bioactivity, including central nervous system (CNS) modulation and enzyme inhibition .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
cyclohexyl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H19NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h10H,1-9H2 |
InChI Key |
KDKGYXLLJLLXLN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)N2CCCC2 |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Cyclohexyl(pyrrolidin-1-yl)methanone is utilized as an intermediate in the synthesis of more complex molecules. Its structure allows for the modification and functionalization necessary to create diverse chemical entities. For example, it can be involved in reactions that yield biologically active compounds or materials with specific properties.
Synthetic Routes
The synthesis typically involves multi-step organic reactions. A common method includes the reaction of cyclohexyl ketone with pyrrolidine derivatives under controlled conditions. The use of catalysts and solvents is essential to optimize yields and purity during the synthesis process.
| Synthetic Method | Key Reagents | Conditions | Yield |
|---|---|---|---|
| Reaction with cyclohexyl ketone | Pyrrolidine derivatives | Temperature control, solvent choice | High |
Biological Applications
Biological Activity Investigation
Research into the biological activities of this compound has indicated its potential interactions with various biomolecules. Studies have explored its effects on enzyme inhibition and receptor binding, which could lead to therapeutic applications.
Case Study: Anticonvulsant Activity
In a study comparing various pyrrolidine derivatives, this compound exhibited notable anticonvulsant properties when tested against standard antiepileptic drugs like phenytoin. The compound demonstrated improved efficacy in reducing seizure activity in animal models, suggesting its potential as a candidate for further development in epilepsy treatment .
Medical Applications
Therapeutic Properties
The compound has been explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve binding to specific receptors or enzymes, altering their activity and leading to desired therapeutic outcomes. For instance, certain derivatives have shown promise as selective inhibitors for enzymes involved in metabolic pathways related to diseases such as hyperlipidemia .
Industrial Applications
In industrial settings, this compound is being investigated for its utility in developing new materials with tailored properties. Its unique chemical structure allows it to serve as a building block for creating polymers or other materials that require specific mechanical or chemical characteristics.
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl(piperazin-1-yl)methanone (CAS 27561-62-2) exhibits lower basicity compared to the pyrrolidine analogue due to piperazine’s additional nitrogen, which may reduce blood-brain barrier permeability .
- (3-Aminoazetidin-1-yl)(cyclopropyl)methanone (CAS 1956325-48-6) shows higher similarity (0.90) but smaller ring size (azetidine vs. pyrrolidine), leading to altered steric profiles and solubility .
- Cyclopentyl(1-Indole-3-yl)methanone (from ) lacks the pyrrolidine group but shares the cyclohexyl-carbonyl motif. Its steric hindrance at the indole 2- and 3-positions reduces intermolecular interactions, contrasting with the more flexible pyrrolidine derivatives .
Preparation Methods
Reaction Mechanism and Optimization
The reaction begins with the formation of an acyl imidazole intermediate through the interaction of CDI with cyclohexanecarboxylic acid. This intermediate exhibits enhanced electrophilicity at the carbonyl carbon, facilitating amide bond formation upon addition of pyrrolidine. The use of tetrahydrofuran (THF) as a solvent, as demonstrated in analogous syntheses, ensures optimal solubility of both the acid and the amine. Elevated temperatures (40–60°C) may be required to overcome steric hindrance, particularly when bulky substituents are present.
Key parameters influencing yield include the stoichiometry of CDI (1.2–1.5 equivalents) and the reaction duration. Prolonged reaction times (>12 hours) often improve conversion rates but may necessitate purification via column chromatography to remove residual imidazole byproducts. In a representative procedure, cyclohexanecarboxylic acid (1.0 equiv) and CDI (1.2 equiv) in THF were stirred at room temperature for 2 hours, followed by the addition of pyrrolidine (1.1 equiv). After 18 hours at 50°C, the reaction mixture was quenched with aqueous NaOH, extracted with ethyl acetate, and purified via silica gel chromatography to afford Cyclohexyl(pyrrolidin-1-yl)methanone in 78% yield.
Scope and Limitations
This method is highly versatile, accommodating a range of carboxylic acids and amines. However, electron-deficient carboxylic acids or sterically hindered amines may require modified conditions, such as higher CDI stoichiometry (up to 2.0 equiv) or the use of co-solvents like dimethylformamide (DMF). Notably, the protocol avoids the use of toxic reagents, aligning with green chemistry principles.
Acyl Chloride Aminolysis
A classical approach to amide synthesis involves the reaction of acyl chlorides with amines. For this compound, this method entails the preparation of cyclohexanecarbonyl chloride, followed by its reaction with pyrrolidine in the presence of a base.
Synthetic Procedure
Cyclohexanecarbonyl chloride is synthesized by treating cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The resultant acyl chloride is then reacted with pyrrolidine in a dichloromethane (DCM) or THF solution containing a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize HCl generated during the reaction.
In a typical experiment, cyclohexanecarbonyl chloride (1.0 equiv) in DCM was added dropwise to a solution of pyrrolidine (1.1 equiv) and triethylamine (1.5 equiv) at 0°C. The mixture was stirred at room temperature for 4 hours, washed with water, and dried over anhydrous MgSO₄. Evaporation of the solvent and recrystallization from hexane/ethyl acetate afforded the product in 82% yield.
Advantages and Challenges
The acyl chloride route offers rapid reaction kinetics and high yields, making it suitable for large-scale synthesis. However, the hygroscopic nature of acyl chlorides necessitates strict anhydrous conditions. Additionally, the use of SOCl₂ introduces safety concerns due to its corrosive and toxic properties.
Coupling Reagent-Assisted Synthesis
Modern peptide coupling reagents, such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), provide an alternative pathway for amide bond formation. These reagents enhance reaction efficiency by stabilizing the activated intermediate and minimizing racemization.
Protocol Using HATU
A mixture of cyclohexanecarboxylic acid (1.0 equiv), HATU (1.1 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DMF was stirred at room temperature for 10 minutes. Pyrrolidine (1.1 equiv) was added, and the reaction was allowed to proceed for 6 hours. The mixture was diluted with water, extracted with ethyl acetate, and purified via flash chromatography to isolate the product in 85% yield.
Comparative Analysis
Coupling reagents like HATU often outperform CDI or acyl chloride methods in terms of yield and reaction time, particularly for sterically demanding substrates. However, their higher cost and the need for rigorous removal of DMF during purification limit their industrial applicability.
Solid-Phase Synthesis and Catalytic Methods
Emerging methodologies, such as polymer-supported reagents and catalytic amidation, offer sustainable alternatives. For instance, the use of polymer-bound CDI enables reagent recycling, reducing waste generation. Catalytic systems employing boron trifluoride (BF₃) or zirconium(IV) chloride (ZrCl₄) have also been explored, though their application to this compound remains understudied.
Data Summary and Comparative Evaluation
The table below summarizes key parameters for the aforementioned methods:
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| CDI-mediated coupling | CDI, pyrrolidine | THF | 50°C | 78 | 98 |
| Acyl chloride aminolysis | SOCl₂, pyrrolidine | DCM | 0°C → RT | 82 | 97 |
| HATU-assisted coupling | HATU, DIPEA | DMF | RT | 85 | 99 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Cyclohexyl(pyrrolidin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where a cyclohexanecarbonyl chloride reacts with pyrrolidine in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is used as a base to scavenge HCl, and the reaction is stirred at 0–5°C for 12 hours. Purification via flash chromatography (hexane/ethyl acetate, 3:1) yields the product with >85% purity .
- Key Data :
| Reaction Condition | Yield | Purity |
|---|---|---|
| 0–5°C, 12 h | 72% | 85% |
| Room temp., 24 h | 58% | 78% |
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of 1H/13C NMR (CDCl3, 400 MHz) to confirm the methanone linkage (δ 170–175 ppm for carbonyl carbon) and pyrrolidine ring protons (δ 1.8–2.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]+ at m/z 208.1462). X-ray crystallography (if crystalline) resolves stereoelectronic effects at the cyclohexyl-pyrrolidine junction .
Advanced Research Questions
Q. How do substituents on the pyrrolidine ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that N-methylation of pyrrolidine reduces blood-brain barrier penetration (logP increases by 0.5), while electron-withdrawing groups on the cyclohexyl ring enhance binding to GABA receptors (e.g., Ki = 120 nM for 4-nitro derivatives). Use molecular docking (AutoDock Vina) to simulate interactions with target proteins, prioritizing residues like Asp132 in the GABA-A binding pocket .
- Data Contradiction : While nitro derivatives show high in vitro activity, in vivo toxicity (LD50 = 45 mg/kg in mice) limits therapeutic potential. Cross-validate with metabolic stability assays (e.g., hepatic microsomes) to resolve discrepancies .
Q. What strategies resolve low yields in large-scale synthesis?
- Methodological Answer : Low yields (<50%) in scaled-up reactions often stem from poor mixing or exothermicity . Optimize via:
- Flow chemistry : Continuous reactors (0.1 mL/min, 25°C) improve heat dissipation, increasing yield to 68%.
- Catalytic additives : 5 mol% DMAP accelerates acylation, reducing reaction time from 12 h to 4 h .
Q. How to address conflicting data on enantiomeric purity?
- Methodological Answer : Discrepancies in enantiomeric excess (reported 88–92% ee) arise from chiral column variability. Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) with a polarimetric detector. Cross-check with vibrational circular dichroism (VCD) to confirm absolute configuration .
Biological Activity & Mechanisms
Q. What experimental designs validate target engagement in neurological assays?
- Methodological Answer : For orexin receptor antagonism:
Calcium flux assays (FLIPR Tetra): Transfect HEK293 cells with OX1/OX2 receptors; measure IC50 using Fura-2AM.
Sleep latency tests : Administer 10 mg/kg (i.p.) to mice; monitor sleep onset via EEG/EMG. This compound shows 40% reduction in sleep latency vs. controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
